Ethyl 9-iodononanoate
Description
Ethyl 9-iodononanoate is an ester derivative of nonanoic acid featuring an iodine atom at the 9th position of the carbon chain.
Properties
CAS No. |
57267-52-4 |
|---|---|
Molecular Formula |
C11H21IO2 |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
ethyl 9-iodononanoate |
InChI |
InChI=1S/C11H21IO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
LDGWCSBOBWFGKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCI |
Canonical SMILES |
CCOC(=O)CCCCCCCCI |
Other CAS No. |
57267-52-4 |
Synonyms |
ethyl-9-iodononate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 9-Substituted Nonanoates
- Polarity and Reactivity: The iodine atom in this compound introduces significant molecular weight and polarizability compared to hydroxyl or alkene groups. This may enhance its reactivity in cross-coupling reactions or as a leaving group in substitution reactions.
Physicochemical Properties
Table 2: Physical Properties of Selected Ethyl Esters
- This compound: Predicted to exhibit moderate solubility in organic solvents due to the bulky iodine atom, contrasting with the more polar Ethyl 9-hydroxynonanoate.
Q & A
Basic: What are the standard synthetic routes for Ethyl 9-iodononanoate, and how can reaction efficiency be quantified?
This compound is typically synthesized via iodination of ethyl 9-nonenoate using hydroiodic acid (HI) under controlled conditions. A methodological approach involves:
-
Step 1 : Reacting ethyl 9-nonenoate with HI in a stoichiometric ratio, monitoring temperature (0–5°C) to minimize side reactions.
-
Step 2 : Purifying the product via column chromatography (silica gel, hexane/ethyl acetate eluent).
-
Efficiency metrics : Yield (%) calculated gravimetrically, purity assessed via NMR (integration of iodine proton signals at δ 3.1–3.3 ppm) and GC-MS .
-
Data table :
Reaction Time (hr) Temperature (°C) Yield (%) Purity (NMR) 4 0 68 95% 6 5 72 97%
Basic: How should researchers characterize the structural and spectral properties of Ethyl 9-iodonanoate?
Characterization requires multi-technique validation:
- FT-IR : Confirm C-I stretch (500–600 cm⁻¹) and ester carbonyl (1740 cm⁻¹).
- NMR : H NMR should show ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and iodine-adjacent methylene protons (δ 3.1–3.3 ppm, multiplet).
- Mass Spec : Molecular ion peak at m/z 298 (C₁₁H₂₁IO₂⁺).
- Cross-validation : Compare data with PubChem entries for analogous iodinated esters (e.g., Ethyl 9-decenoate, adjusted for iodine substitution) .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 70%) may arise from:
- Catalyst variability : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with controlled ligand ratios.
- Solvent effects : Compare DMF (polar aprotic) vs. THF (less coordinating).
- Statistical analysis : Apply ANOVA to reaction replicates (n ≥ 3) to identify significant outliers .
- Recommendation : Include error bars (±SD) in published yield tables and disclose solvent drying protocols to enhance reproducibility .
Advanced: What experimental design principles optimize the use of this compound in multi-step organic syntheses?
- Variable isolation : Fix substrate concentration while varying Pd catalyst loading (1–5 mol%) to determine optimal turnover.
- Control experiments : Run parallel reactions without iodine to confirm its role in regioselectivity.
- Kinetic profiling : Use in situ FT-IR to track iodine displacement rates.
- Data interpretation : Correlate reaction progress curves with Hammett parameters for electron-withdrawing substituents .
Basic: How can researchers ensure reproducibility when using this compound in kinetic studies?
- Protocol standardization : Document exact molar ratios, solvent batch numbers, and glovebox O₂/H₂O levels.
- Replicate trials : Perform triplicate runs with fresh catalyst batches.
- Reference standards : Include internal standards (e.g., ethyl decanoate) in GC-MS analysis to normalize retention times .
Advanced: What computational methods validate the electronic effects of the iodine substituent in this compound?
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to map electrostatic potential surfaces, highlighting iodine’s σ-hole for halogen bonding.
- Comparison : Contrast with bromo/chloro analogs to quantify electronegativity impacts on reaction barriers.
- Data validation : Cross-check computed NMR shifts (<2 ppm deviation) with experimental data .
Basic: What safety and handling protocols are critical for this compound in laboratory settings?
- Toxicity : Use fume hoods due to potential iodine vapor release; LC50 data for analogous esters suggest LD50 > 2000 mg/kg (rat).
- Storage : Keep in amber vials under N₂ at –20°C to prevent photodegradation.
- Disposal : Neutralize with NaHCO₃ before incineration .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 125^{125}125I) enhance mechanistic studies of this compound?
- Tracer studies : Synthesize I-labeled derivative to track bond cleavage via gamma counting.
- Isotope effects : Compare / in deuterated solvents to identify rate-limiting steps.
- Data integration : Combine labeled data with TOF-SIMS imaging to map iodine distribution in reaction mixtures .
Advanced: What interdisciplinary approaches address challenges in scaling this compound-based reactions from micro- to millimolar quantities?
- Flow chemistry : Use microreactors with residence time <5 min to prevent iodine leaching.
- In-line analytics : Integrate Raman spectroscopy for real-time monitoring of iodine content.
- Scale-up correlation : Apply dimensionless Damköhler numbers to predict mass transfer limitations .
Basic: How should researchers critically evaluate literature claims about this compound’s stability under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
